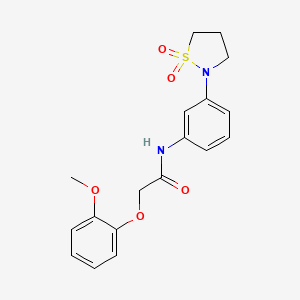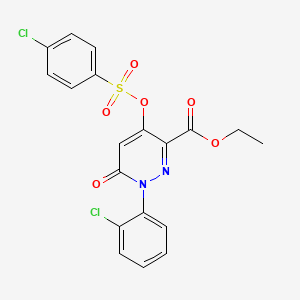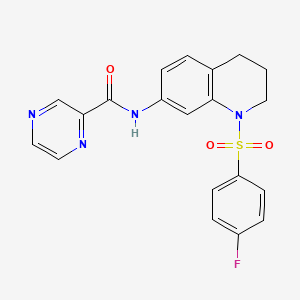
N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)pyrazine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazines are an important class of pharmacophores due to their versatility in pharmacological activity . They are among the most widely known heterocyclic compounds that can be isolated from natural sources or produced synthetically . Many substituted pyrazines are produced naturally and are widely distributed in plants, animals, including marine organisms . These heterocyclic analogs have been proven important scaffold in perfumeries, food industries, and pharmaceuticals .
Synthesis Analysis
The synthesis of pyrazine derivatives often involves various methods including cyclization, ring annulation, cycloaddition, and direct C-H arylation .Molecular Structure Analysis
The molecular structure of pyrazine derivatives is characterized by the presence of a pyrazine ring, which is a six-membered ring containing two nitrogen atoms .Chemical Reactions Analysis
Pyrazine derivatives are involved in a variety of chemical reactions due to the presence of the pyrazine ring, which contains uniquely situated nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazine derivatives can vary widely depending on the specific substituents on the pyrazine ring .Applications De Recherche Scientifique
Antimicrobial Activities
Research has demonstrated the synthesis of fluoroquinolone-based compounds, which have been evaluated for their antimicrobial properties. For instance, Patel and Patel (2010) synthesized compounds derived from fluoroquinolone and studied their antifungal and antibacterial activities, revealing potential applications in addressing microbial infections (Patel & Patel, 2010).
Anticancer Activities
Several studies have synthesized sulfonamide derivatives and evaluated their cytotoxic activities against different cancer cell lines, suggesting the potential of these compounds in cancer therapy. Ghorab et al. (2015) found that some sulfonamide derivatives exhibited potent activity against breast cancer cell lines, highlighting the potential of these compounds in anticancer treatments (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Reem K. Arafa, 2015).
Enzyme Inhibition
The study of enzyme inhibitors is crucial for developing therapeutic agents. Grunewald et al. (2006) compared the binding of sulfonamide derivatives to the active site of phenylethanolamine N-methyltransferase, an enzyme involved in neurotransmitter synthesis, providing insights into the development of enzyme inhibitors (Grunewald et al., 2006).
Synthesis and Applications in Heterocyclic Chemistry
The synthesis of heterocyclic compounds incorporating sulfonamide groups has shown promising biological activities. Studies have explored the synthesis of pyrazole-sulfonamide derivatives and their antiproliferative activities against various cancer cell lines, indicating the versatility of these compounds in medicinal chemistry applications (Mert et al., 2014).
Antifungal and Antimicrobial Studies
Sulfonamide and carbamate derivatives of specific aniline intermediates have been synthesized and screened for their antimicrobial activity, showing good to potent efficacy against various microbial strains, suggesting their potential as antimicrobial agents (Janakiramudu et al., 2017).
Orientations Futures
Propriétés
IUPAC Name |
N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4O3S/c21-15-4-7-17(8-5-15)29(27,28)25-11-1-2-14-3-6-16(12-19(14)25)24-20(26)18-13-22-9-10-23-18/h3-10,12-13H,1-2,11H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJRPXRZGLIBCLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)C3=NC=CN=C3)N(C1)S(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(diphenylmethyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2431402.png)
![(E)-ethyl 7-methyl-2-((5-methylfuran-2-yl)methylene)-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2431405.png)
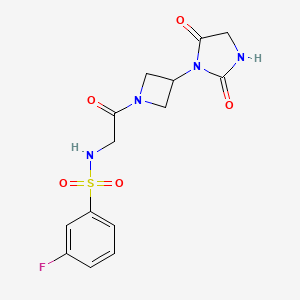
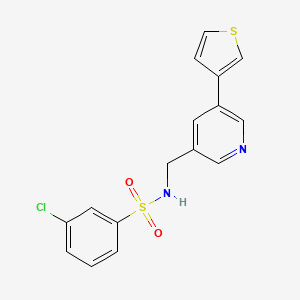
![(1R,5S)-8-((3-fluorobenzyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2431408.png)
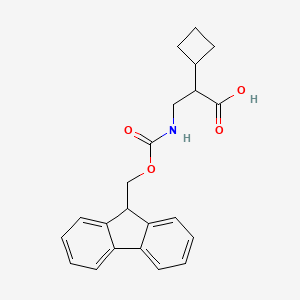
![4-[5-(1-Chloroethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B2431412.png)
![3-Cyclopropyl-5-([1,2,4]triazolo[4,3-a]pyridin-6-yl)-1,2,4-oxadiazole](/img/structure/B2431414.png)
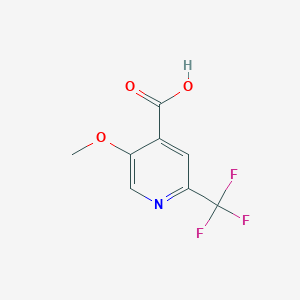
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2431420.png)
![4-[(2-chloroanilino)methylene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2431421.png)
triazin-4-one](/img/structure/B2431422.png)
